molecular formula C12H22N2O4 B2555026 4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid CAS No. 1409782-99-5

4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid

Cat. No.: B2555026
CAS No.: 1409782-99-5
M. Wt: 258.318
InChI Key: SGVKEDFEEICZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.318. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Structural Analysis

Studies have focused on the incorporation of spin label probes, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), into peptides. This incorporation is instrumental for analyzing peptide backbone dynamics, secondary structure, and interactions with membranes or other biomolecules using techniques like EPR spectroscopy, X-ray crystallography, and NMR. Such analyses provide valuable insights into peptide conformation and function, potentially leading to advancements in drug design and molecular biology (Schreier et al., 2012).

Biocatalyst Inhibition by Carboxylic Acids

Research has highlighted the inhibitory effects of carboxylic acids on microbes used for fermentative production processes. This work underscores the delicate balance required in bioprocessing, where carboxylic acids serve as both valuable product precursors and potential inhibitors. Understanding these dynamics is crucial for optimizing fermentation strategies and enhancing microbial robustness (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through LLX has been reviewed, with a focus on novel solvents like ionic liquids and traditional systems using amines and organophosphorous extractants. This research is pivotal for the sustainable production of bio-based plastics and other materials, offering insights into efficient and environmentally friendly extraction technologies (Sprakel & Schuur, 2019).

Reactive Carbonyl Species (RCS) and Chronic Diseases

Investigations into RCS, including methylglyoxal and malondialdehyde, have elucidated their roles in cellular damage and connection to chronic diseases such as diabetes, cancer, and cardiovascular disorders. These studies advocate for the development of targeted therapeutic strategies to mitigate RCS-induced damage, emphasizing the importance of antioxidants and nanotechnology in disease management (Fuloria et al., 2020).

Mechanism of Action

The mechanism of action of the BOC group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The compound “4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid” should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)13-12(9(15)16)5-7-14(4)8-6-12/h5-8H2,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVKEDFEEICZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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